2-(Chloromethyl)pyrazine

Pharmaceutical Intermediate Acamprosate Synthesis GABAergic Agents

2-(Chloromethyl)pyrazine (CAS: 39204-47-2) is a heterocyclic aromatic building block consisting of a pyrazine ring (a 1,4-diazine) bearing a chloromethyl (-CH₂Cl) substituent exclusively at the 2-position. With a molecular formula of C₅H₅ClN₂ and molecular weight of 128.56 g/mol, the compound presents as a colorless to pale yellow liquid with a predicted boiling point of 202.9 ± 25.0 °C at 760 mmHg.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 39204-47-2
Cat. No. B1585198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)pyrazine
CAS39204-47-2
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)CCl
InChIInChI=1S/C5H5ClN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2
InChIKeyGFHPSQFCHUIFTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)pyrazine (CAS 39204-47-2) Procurement Guide: Basic Properties and Positional Specification


2-(Chloromethyl)pyrazine (CAS: 39204-47-2) is a heterocyclic aromatic building block consisting of a pyrazine ring (a 1,4-diazine) bearing a chloromethyl (-CH₂Cl) substituent exclusively at the 2-position . With a molecular formula of C₅H₅ClN₂ and molecular weight of 128.56 g/mol, the compound presents as a colorless to pale yellow liquid with a predicted boiling point of 202.9 ± 25.0 °C at 760 mmHg . Its computed physicochemical parameters include XLogP3 of 0.3, hydrogen bond acceptor count of 2, and a rotatable bond count of 1, indicating moderate lipophilicity suitable for both aqueous and organic reaction media .

Why Generic Substitution of 2-(Chloromethyl)pyrazine (CAS 39204-47-2) with Other Chloromethyl Heterocycles Fails: A Scientific Rationale


Substituting 2-(Chloromethyl)pyrazine with other chloromethyl-bearing heterocycles such as 2-(chloromethyl)pyridine or 4-(chloromethyl)pyrimidine is not scientifically defensible without rigorous revalidation of the downstream synthetic pathway or biological activity. The presence of two ring nitrogens in the 1,4-diazine arrangement fundamentally alters both electronic properties and nucleophilic substitution regioselectivity compared to mononitrogen pyridine analogs [1]. Electron-withdrawing substituents at the 2-position of pyrazines have been shown to direct nucleophilic attack preferentially to the 5-position, a regiochemical outcome distinct from that observed with chloromethylpyridines [2]. Furthermore, the computed LogP and polar surface area (PSA) of 2-(Chloromethyl)pyrazine differ measurably from its pyridine analog, potentially affecting membrane permeability and solubility characteristics of derived products [3].

Quantitative Evidence Guide: Verifiable Differentiation of 2-(Chloromethyl)pyrazine (CAS 39204-47-2) from Closest Analogs


Synthesis of Acamprosate and Related GABAergic Agents: Unique Pyrazine Pharmacophore Access

2-(Chloromethyl)pyrazine provides direct synthetic access to the pyrazine-containing pharmacophore of Acamprosate, an FDA-approved medication for alcohol dependence [1]. The chloromethyl group at the 2-position enables nucleophilic displacement with 3-aminopropanesulfonic acid or related nucleophiles to generate the N-(pyrazin-2-ylmethyl) linkage that defines the active pharmaceutical ingredient. Substitution with 2-(chloromethyl)pyridine, in contrast, yields a pyridine-based analog that lacks the requisite electronic and hydrogen-bonding properties of the 1,4-diazine ring, resulting in a different molecular entity that would require de novo pharmacological evaluation.

Pharmaceutical Intermediate Acamprosate Synthesis GABAergic Agents

Regioselective Nucleophilic Substitution: Electron-Withdrawing Group Directing Effects in Pyrazine Systems

Studies on 2-substituted 3,5-dichloropyrazines demonstrate that when the 2-position is occupied by an electron-withdrawing group, nucleophilic attack occurs preferentially at the 5-position, whereas electron-donating groups at the 2-position promote substitution at the 3-position [1][2]. While 2-(Chloromethyl)pyrazine itself is not a 3,5-dichloro species, the chloromethyl group (-CH₂Cl) at the 2-position exerts a moderate electron-withdrawing inductive effect that influences subsequent substitution regiochemistry in multi-step syntheses. This regiochemical control is distinct from that observed in chloromethylpyridines, where substitution patterns are governed by different electronic considerations.

Regioselectivity SNAr Pyrazine Functionalization

Synthesis of N-(Pyrazinylmethyl)ethylenediamine and Related Chelating Ligands: Pyrazine vs. Pyridine Scaffold Comparison

2-(Chloromethyl)pyrazine reacts with ethylenediamine via nucleophilic substitution to yield N-(2-pyrazinylmethyl)ethylenediamine, a versatile chelating ligand intermediate . The resulting pyrazine-containing ligand offers two aromatic nitrogen atoms (N1 and N4 positions) capable of participating in metal coordination, compared to the single nitrogen atom available from the corresponding pyridine-derived ligand synthesized from 2-(chloromethyl)pyridine. This increased denticity and altered coordination geometry directly impacts the stability constants and selectivity of the resulting metal complexes.

Chelating Ligands Metal Complexation Coordination Chemistry

Synthesis of β-Pyrazinyl-L-alanine: Asymmetric Enzymatic Resolution and Unnatural Amino Acid Production

β-Pyrazinyl-L-alanine (Paa) is prepared via malonic ester synthesis starting from α-chloromethylpyrazine (2-(Chloromethyl)pyrazine), followed by asymmetric enzymatic hydrolysis of racemic N-acetyl-β-2-pyrazinylalanine to yield the L-form of this unnatural amino acid [1]. This synthetic route exploits the chloromethyl group as the electrophilic handle for carbon-carbon bond formation with malonate derivatives. Alternative starting materials such as chloromethylpyridines or chloromethylpyrimidines would yield structurally distinct amino acid analogs (β-pyridinylalanine or β-pyrimidinylalanine) with different biochemical properties and incorporation efficiency into peptides.

Unnatural Amino Acids Enzymatic Resolution Peptide Chemistry

2-(Chloromethyl)pyrazine Hydrochloride Salt Form: Enhanced Stability and Handling for Aqueous Reactions

2-(Chloromethyl)pyrazine is commercially available as both the free base and the hydrochloride salt (CAS 210037-98-2) [1]. The hydrochloride form (molecular weight 165.02 g/mol, C₅H₆Cl₂N₂) offers distinct handling advantages: improved solid-state stability during storage and enhanced aqueous solubility due to ionic character [2]. This is in contrast to the free base, which exists as a liquid at ambient temperature and is prone to gradual hydrolysis of the chloromethyl group upon exposure to moisture. For reactions conducted in aqueous or protic media, the hydrochloride salt eliminates the need for in situ acid activation.

Salt Form Selection Hydrochloride Stability Aqueous Solubility

Radical Chlorination vs. Chloromethylation: Synthetic Access and Purity Considerations

2-(Chloromethyl)pyrazine is typically synthesized via chloromethylation of pyrazine using formaldehyde and HCl with ZnCl₂ catalyst, achieving yields of approximately 85% [1]. Alternative radical chlorination approaches using N-chlorosuccinimide (NCS) have been reported for methylpyrazines but yield successive chlorination products including dichloromethylpyrazines, introducing purification challenges [2]. The established chloromethylation route provides selective monochloromethylation at the 2-position, whereas radical pathways on methylpyrazine substrates can lead to mixtures of mono- and dichloromethyl products requiring chromatographic separation.

Synthetic Methodology Radical Chlorination Purity Profile

Best Research and Industrial Application Scenarios for 2-(Chloromethyl)pyrazine (CAS 39204-47-2): Evidence-Based Procurement Guidance


Acamprosate Synthesis and Pyrazine-Containing CNS Drug Development

This compound is the optimal procurement choice for laboratories synthesizing Acamprosate or developing novel GABAergic agents that require the specific 1,4-diazine (pyrazine) pharmacophore [1]. The chloromethyl group at the 2-position enables direct nucleophilic displacement with aminoalkylsulfonates or related nucleophiles, constructing the N-(pyrazin-2-ylmethyl) linkage characteristic of Acamprosate. Alternative chloromethyl heterocycles (pyridine, pyrimidine) yield structurally distinct compounds that cannot substitute without full pharmacological recharacterization.

Synthesis of Pyrazine-Based Chelating Ligands and Coordination Polymers

For research programs developing metal-chelating agents, MRI contrast agents, or coordination polymers, 2-(Chloromethyl)pyrazine provides access to ligands incorporating a bidentate pyrazine moiety [1]. Reaction with polyamines yields chelators with two aromatic nitrogen coordination sites per pyrazine ring, offering distinct metal-binding stoichiometry and geometry compared to pyridine-derived ligands. This differential denticity directly influences complex stability constants and selectivity profiles.

Production of β-Pyrazinyl-L-alanine for Peptide Engineering and Unnatural Amino Acid Research

Researchers requiring β-pyrazinyl-L-alanine (Paa) for incorporation into bioactive peptides or for structure-activity relationship studies should select 2-(Chloromethyl)pyrazine as the synthetic starting material [1]. The malonic ester synthesis route using this chloromethylpyrazine, followed by asymmetric enzymatic resolution, yields the L-enantiomer of this unnatural amino acid. Chloromethylpyridines or chloromethylpyrimidines would produce fundamentally different amino acid analogs unsuitable for the intended peptide engineering applications.

Aqueous-Phase Reactions Requiring Enhanced Stability and Solubility

When the intended downstream chemistry involves aqueous or protic reaction media, procurement of 2-(Chloromethyl)pyrazine hydrochloride (CAS 210037-98-2) is recommended over the free base [1][2]. The hydrochloride salt offers solid-state handling convenience, improved aqueous solubility, and enhanced resistance to hydrolytic degradation of the reactive chloromethyl moiety. This form eliminates the need for in situ acid activation in water-compatible reaction systems.

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